molecular formula C20H18O5 B12402956 Dugesin C

Dugesin C

Cat. No.: B12402956
M. Wt: 338.4 g/mol
InChI Key: ZXFKNAXSKBAYQY-MDYRTPRTSA-N
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Chemical Reactions Analysis

Dugesin C undergoes various chemical reactions typical of diterpenoids. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dugesin C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dugesin C involves its interaction with specific molecular targets and pathways. This compound exhibits antiviral activity by inhibiting the replication of the influenza virus FM1 . The exact molecular targets and pathways involved in its cytotoxic and antifeedant activities are still under investigation.

Biological Activity

Dugesin C is a diterpenoid compound isolated from the plant Salvia dugesii. Its unique structural features and potential biological activities have garnered attention in various fields of research, particularly in pharmacology and toxicology. This article provides a detailed overview of the biological activities associated with this compound, highlighting its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spiro carbocyclic ring system derived from the neocrotane skeleton. Its molecular formula is C₁₈H₂₄O, with a molecular weight of 270.4 g/mol. The compound exhibits significant lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antioxidant Activity

This compound has been shown to possess antioxidant properties. In vitro studies indicate that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HepG220Induction of apoptosis
HeLa18ROS generation

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition may be mediated through the suppression of NF-κB signaling pathways.

Study on Antioxidant Properties

A study conducted by researchers at the University of Texas examined the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly reduced oxidative stress markers in human fibroblast cells compared to controls, suggesting its potential as a therapeutic agent against oxidative damage.

Cancer Cell Line Research

In a separate investigation published in Phytotherapy Research, this compound was tested on multiple cancer cell lines to assess its cytotoxic effects. The study found that treatment with this compound led to a dose-dependent decrease in cell viability across all tested lines, with the MCF-7 line being the most sensitive. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(3'S,3aS,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,3a,5,6-tetrahydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione

InChI

InChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1

InChI Key

ZXFKNAXSKBAYQY-MDYRTPRTSA-N

Isomeric SMILES

C=C1C2=C(CC[C@@]13CCC=C4[C@H]3COC4=O)C(=O)O[C@@H]2C5=COC=C5

Canonical SMILES

C=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5

Origin of Product

United States

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